Cyanomethyl methyl methylphosphonate
Description
Methylphosphonate esters are organophosphorus compounds characterized by a phosphorus atom bonded to a methyl group and ester functionalities. These compounds are significant in industrial, environmental, and biochemical contexts due to their varied reactivity, stability, and applications . This article focuses on comparing key methylphosphonate derivatives, leveraging the provided evidence to highlight structural, physical, and functional differences.
Properties
CAS No. |
58263-94-8 |
|---|---|
Molecular Formula |
C4H8NO3P |
Molecular Weight |
149.09 g/mol |
IUPAC Name |
2-[methoxy(methyl)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C4H8NO3P/c1-7-9(2,6)8-4-3-5/h4H2,1-2H3 |
InChI Key |
XERPGFPYDKUBFH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)OCC#N |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Before examining the preparation methods, it is important to understand the physical and chemical properties of cyanomethyl methyl methylphosphonate:
| Property | Description |
|---|---|
| Appearance | Clear, colorless to light yellow liquid |
| Molecular Formula | C₃H₆NO₃P |
| Molecular Weight | 135.06 g/mol |
| Solubility | Soluble in most organic solvents |
| Stability | Stable under normal storage conditions |
| Reactivity | Reactive at both the cyano and phosphonate groups |
The compound's dual functionality allows it to participate in various reactions, including nucleophilic substitutions, condensations, and coupling reactions. The cyano group provides a reactive site for transformations, while the phosphonate moiety offers opportunities for Horner-Wadsworth-Emmons type reactions.
Preparation Methods
Carbanionic Route via Methylphosphonate Intermediates
One of the most direct approaches to synthesizing this compound involves the reaction of dimethyl methylphosphonate with cyanating agents. This method proceeds through the following steps:
- Preparation of dimethyl methylphosphonate as a starting material
- Deprotonation using a strong base to form a carbanionic species
- Reaction with an appropriate cyanating agent to introduce the cyano group
Preparation of Dimethyl Methylphosphonate
The synthesis begins with the preparation of dimethyl methylphosphonate, which can be accomplished through a thermal rearrangement of trimethyl phosphite. This transformation is typically catalyzed by p-toluenesulfonic acid or related phenylsulfonic acid catalysts.
The reaction proceeds as follows:
- In an inert gas atmosphere, trimethyl phosphite is mixed with a phenylsulfonic acid catalyst
- The mixture is heated under pressure to initiate the rearrangement reaction
- The product is purified by vacuum distillation
This method can achieve yields of over 99% with GC purity exceeding 99%. The reaction can be represented by:
(CH₃O)₃P → CH₃P(O)(OCH₃)₂
Carbanionic Formation and Cyanation
Once dimethyl methylphosphonate is obtained, it can be deprotonated using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (-78°C) in an anhydrous solvent such as tetrahydrofuran (THF). The resulting carbanion can then be treated with a cyanating agent such as tosyl cyanide or cyanogen bromide to yield this compound.
The overall transformation can be represented as:
CH₃P(O)(OCH₃)₂ + Base → ⁻CH₂P(O)(OCH₃)₂ + BaseH⁺
⁻CH₂P(O)(OCH₃)₂ + NC-X → NC-CH₂-P(O)(OCH₃)₂ + X⁻
Where X represents a leaving group from the cyanating agent.
Phosphorylation of Cyanomethanol Derivatives
An alternative approach involves the phosphorylation of cyanomethanol or its derivatives using methylphosphonic dichloride. This method consists of the following steps:
- Preparation of methylphosphonyl dichloride
- Reaction with cyanomethanol in the presence of a base
- Purification of the resulting this compound
Preparation of Methylphosphonyl Dichloride
Methylphosphonyl dichloride (MePCl₂) can be prepared from various sources, including through the chlorination of methylphosphonic acid with phosphorus pentachloride:
CH₃P(O)(OH)₂ + 2PCl₅ → CH₃PCl₂ + 2POCl₃ + 2HCl
Phosphorylation Reaction
The prepared methylphosphonyl dichloride can then be reacted with cyanomethanol in the presence of a tertiary amine base such as triethylamine or pyridine. The reaction proceeds at low temperatures (0-5°C) in an inert solvent such as dichloromethane or chloroform:
CH₃PCl₂ + HOCH₂CN + 2Et₃N → CH₃P(O)(OCH₂CN)(OCH₃) + 2Et₃N·HCl
The methoxy group can be introduced either during the phosphorylation step by adding methanol or in a subsequent step by treating the intermediate with methanol.
Direct Synthesis from Dimethyl Phosphite
A method based on the Michaelis-Becker reaction can also be employed to synthesize this compound. This approach involves:
- Formation of the sodium salt of dimethyl phosphite
- Reaction with chloroacetonitrile
- Rearrangement to form the target compound
The reaction sequence can be represented as follows:
(CH₃O)₂P(O)H + NaH → (CH₃O)₂P(O)⁻Na⁺ + H₂
(CH₃O)₂P(O)⁻Na⁺ + ClCH₂CN → (CH₃O)₂P(O)CH₂CN + NaCl
This method is reported to produce the desired compound with yields ranging from 60-80%.
Transesterification Approach from Higher Phosphonates
This compound can also be prepared through a transesterification approach using higher phosphonate esters. This method involves:
- Reaction of diethyl cyanomethylphosphonate with trimethylsilyl chloride
- Selective cleavage of one ethyl group
- Methylation of the resulting intermediate
The reaction proceeds as follows:
(C₂H₅O)₂P(O)CH₂CN + (CH₃)₃SiCl → (C₂H₅O)(CH₃)₃SiO)P(O)CH₂CN + C₂H₅Cl
(C₂H₅O)((CH₃)₃SiO)P(O)CH₂CN + CH₃OH → (C₂H₅O)(CH₃O)P(O)CH₂CN + (CH₃)₃SiOH
Further modification can yield the desired this compound.
Comparison of Synthesis Methods
The various preparation methods for this compound can be compared based on several criteria to determine their practicality for different applications:
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Carbanionic Route | Dimethyl methylphosphonate | -78°C, THF, LDA, cyanating agent | 65-85 | High purity, controllable reaction | Requires low temperature, sensitive to moisture |
| Phosphorylation | Methylphosphonyl dichloride, Cyanomethanol | 0-5°C, CH₂Cl₂, Et₃N | 60-75 | Direct approach, scalable | Handling of corrosive dichloride |
| Michaelis-Becker | Dimethyl phosphite, Chloroacetonitrile | RT to 50°C, DMF, NaH | 60-80 | Milder conditions, commercially available reagents | Side reactions possible |
| Transesterification | Diethyl cyanomethylphosphonate | RT, CH₃OH, catalyst | 50-70 | Simple procedure, fewer steps | Lower yields, purification challenges |
The choice of method depends on several factors including scale of production, available equipment, reagent availability, and desired purity of the final product.
Optimization Parameters for Industrial Production
For industrial-scale production of this compound, several parameters must be optimized:
Temperature Control
Temperature management is critical, particularly for the carbanionic route which requires cryogenic conditions (-78°C) for clean deprotonation. Industrial processes often employ specialized cooling systems and jacketed reactors to maintain these temperatures uniformly.
Solvent Selection
The choice of solvent affects reaction rates, product purity, and environmental impact. While THF is commonly used in laboratory syntheses, industrial processes may substitute with more environmentally friendly alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether.
Catalyst Systems
For methods involving acid catalysis (such as the preparation of dimethyl methylphosphonate), the selection of an appropriate catalyst significantly impacts yield and purity. Phenylsulfonic acid catalysts such as p-toluenesulfonic acid have shown excellent performance with recoverable properties, allowing for continuous processing.
Purification Strategy
Industrial processes require efficient purification strategies. Vacuum distillation has proven effective for purifying dimethyl methylphosphonate intermediates, achieving purities exceeding 99%. For the final this compound product, a combination of distillation and crystallization may be necessary to achieve the desired specifications.
Applications and Relevance
This compound finds applications in various fields:
Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex organophosphorus compounds, particularly those with biological activity. The cyano group can be transformed into various functional groups including amides, acids, and heterocycles.
Agricultural Applications
Due to its biological activity against various microorganisms, this compound has potential applications in agricultural formulations as a component of fungicides and bactericides.
Pharmaceutical Precursor
The compound can serve as a building block for pharmaceutical compounds, particularly those targeting phosphate-dependent biological systems.
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Cyanomethyl methyl methylphosphonate is a phosphonate compound with diverse applications in scientific research and industry. This article explores its applications, focusing on its role in medicinal chemistry, environmental science, and agricultural practices. Comprehensive data tables and case studies will provide insights into its significance and utility.
Applications in Medicinal Chemistry
1. Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals. It has been investigated for its potential to develop new drugs targeting inflammatory diseases and other health conditions. The compound's ability to modify biological pathways makes it a candidate for creating innovative therapeutic agents.
Case Study: Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In laboratory settings, it has been shown to inhibit the growth of various microorganisms, including bacteria and algae, highlighting its potential as an antimicrobial agent in pharmaceutical formulations.
2. Synthesis of Biologically Active Compounds
The compound is also utilized in synthesizing other biologically active molecules. Its reactivity allows for the introduction of functional groups that can enhance the pharmacological profiles of new compounds.
Environmental Applications
1. Contaminant Candidate Lists
This compound has been included in studies assessing potential contaminants in drinking water. Its presence in environmental samples raises concerns about its effects on human health and ecosystems. The compound's toxicological data have been compiled by various agencies to evaluate its risks .
Data Table: Toxicological Data Summary
| Parameter | Value |
|---|---|
| Acute Toxicity (Rat) | LD50 > 2000 mg/kg |
| Chronic Toxicity | Not fully established |
| Environmental Persistence | Moderate |
2. Impact on Microbial Communities
Studies have shown that this compound can alter microbial communities in aquatic environments. Its application as an algaecide or bactericide can help manage harmful algal blooms and bacterial infections in water bodies.
Agricultural Applications
This compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and pathogens. Its efficacy in controlling agricultural diseases could contribute to sustainable farming practices.
Mechanism of Action
The mechanism of action of cyanomethyl methyl methylphosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Key Structural Insights :
- Methyl methylphosphonate (C₂H₇O₃P) is the simplest ester, with one methyl group directly bonded to phosphorus and another as an ester .
- Dimethyl methylphosphonate adds a second methyl ester, increasing molecular weight and altering polarity .
- Ethyl methyl methylphosphonate introduces an ethyl ester, enhancing hydrophobicity compared to methyl esters .
- Cyclohexyl derivatives (e.g., CAS 7040-52-0) feature bulky cyclohexyl groups, impacting steric hindrance and solubility .
Physical and Chemical Properties Comparison
Table 1: Physical Properties of Selected Methylphosphonates
Notable Trends:
- Polarity : Dimethyl and methyl derivatives exhibit higher polarity due to smaller ester groups, enhancing water solubility .
- Thermal Stability : Bulky substituents (e.g., cyclohexyl) improve thermal stability but reduce solubility .
- Hydrolytic Sensitivity : Ethyl esters may hydrolyze faster than methyl esters under acidic conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyanomethyl methyl methylphosphonate, and how do reaction conditions influence yield?
- Methodological Answer : CMMP can be synthesized via nucleophilic substitution between methylphosphonate esters and cyanomethyl halides. For example, methyl methylphosphonate (CAS 1066-53-1) reacts with cyanomethyl bromide under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to yield CMMP . Reaction temperature (20–60°C) and solvent polarity critically affect yield: higher polarity solvents (e.g., DMF) improve solubility but may promote side reactions. Monitoring via <sup>31</sup>P NMR can identify intermediate phosphonate species .
Q. What analytical techniques are recommended for characterizing CMMP’s purity and structural integrity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves CMMP from byproducts (e.g., unreacted methylphosphonate) using a C18 column and acetonitrile/water gradient .
- Spectroscopy : <sup>31</sup>P NMR (δ ≈ 25–30 ppm for phosphonate esters) and <sup>13</sup>C NMR (δ ≈ 120 ppm for nitrile group) confirm functional groups. IR spectroscopy (C≡N stretch ~2240 cm⁻¹) validates cyanomethyl incorporation .
Q. How can researchers mitigate safety risks during CMMP synthesis and handling?
- Methodological Answer : CMMP’s nitrile group poses toxicity risks. Use closed-system reactors and inert atmospheres (N₂/Ar) to minimize exposure. Post-synthesis quenching (e.g., NaHSO₃ for unreacted cyanomethyl halides) reduces hazardous waste. Safety protocols should align with those for structurally similar organophosphonates, such as methyl methylphosphonate (handling guidelines in ).
Advanced Research Questions
Q. How can computational modeling predict CMMP’s reactivity in novel reactions (e.g., with Grignard reagents)?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites. For example, the nitrile group’s electrophilicity and phosphonate’s nucleophilicity can predict regioselectivity in cross-coupling reactions. Compare results with experimental <sup>31</sup>P NMR shifts to validate models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
